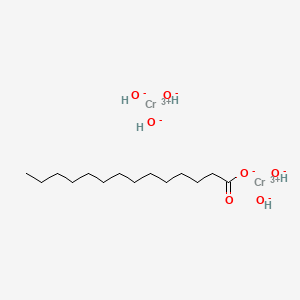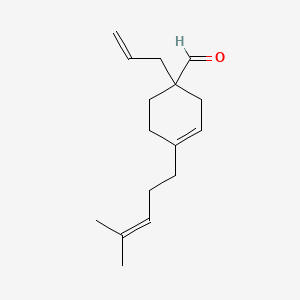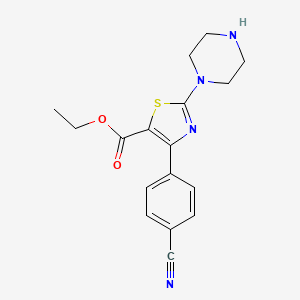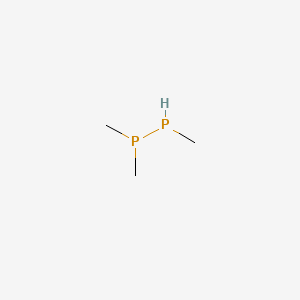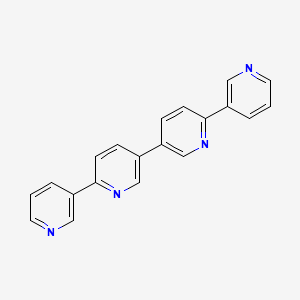
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and reactivity. This particular compound is notable for its unique structure, which includes multiple pyridine rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with other pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction rate and yield . The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Magnesium oxide nanoparticles, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can result in a variety of functionalized pyridine compounds.
科学的研究の応用
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine is unique due to its multiple pyridine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to form a variety of coordination complexes and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
特性
CAS番号 |
254902-22-2 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC名 |
2-pyridin-3-yl-5-(6-pyridin-3-ylpyridin-3-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-17(11-21-9-1)19-7-5-15(13-23-19)16-6-8-20(24-14-16)18-4-2-10-22-12-18/h1-14H |
InChIキー |
GAJSOGAOUHYYQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


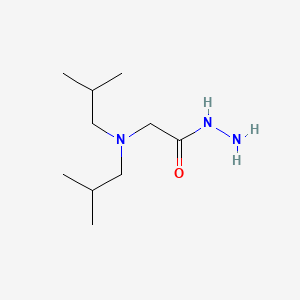
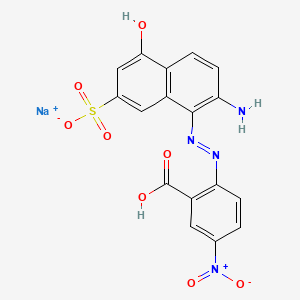
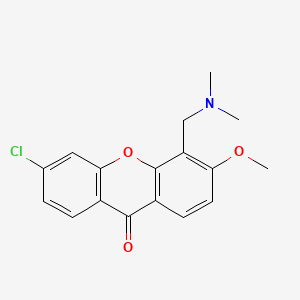

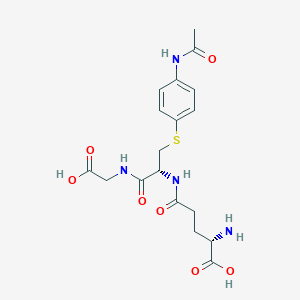
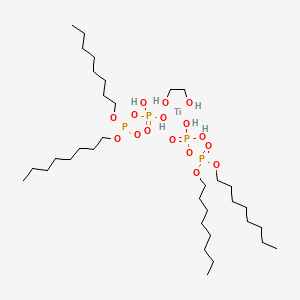
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
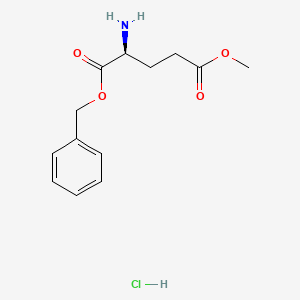
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
